molecular formula C36H72N2O3 B1404346 2,2'-Oxybis(N,N-dioctylacetamide) CAS No. 342794-43-8

2,2'-Oxybis(N,N-dioctylacetamide)

Cat. No. B1404346
M. Wt: 581 g/mol
InChI Key: VRZYWIAVUGQHKB-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N,N-dioctylacetamide) is a chemical compound with the molecular formula C36H72N2O3 . It has an average mass of 580.969 Da and a monoisotopic mass of 580.554321 Da .


Molecular Structure Analysis

The molecular structure of 2,2’-Oxybis(N,N-dioctylacetamide) consists of 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2,2’-Oxybis(N,N-dioctylacetamide) has a density of 0.9±0.1 g/cm3, a boiling point of 652.6±40.0 °C at 760 mmHg, and a flash point of 348.5±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 32 freely rotating bonds . Its ACD/LogP is 13.68 .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

2,2'-Oxybis(N,N-dioctylacetamide) has been studied for its solubility in supercritical carbon dioxide. This research is significant because supercritical carbon dioxide is used in various industrial applications, including extraction processes. The solubility of compounds like 2,2'-Oxybis(N,N-dioctylacetamide) is crucial for optimizing these processes (Liu, Yang, Wang, & Li, 2008).

Extraction of Metal Ions

2,2'-Oxybis(N,N-dioctylacetamide) has been applied in the extraction of metal ions from various mediums. Its effectiveness in the separation of trivalent actinides and lanthanides from nitric acid mediums makes it a valuable compound in nuclear waste management and recycling of rare metals (Selvan, Prathibha, Venkatesan, Antony, & Rao, 2015).

Complexation with Nd(3+) Ions

Research has explored the complexation of amine functionalized ligands, including 2,2'-Oxybis(N,N-dioctylacetamide), with Nd(3+) ions. Such studies are relevant in understanding the interaction of these compounds with specific metal ions, which can have implications in fields like coordination chemistry and material science (Dau, Zhang, Dau, Gibson, & Rao, 2016).

Fluorescent Properties of Complexes

The fluorescent properties of complexes involving 2,2'-Oxybis(N,N-dioctylacetamide) have been studied, providing insights into potential applications in optical materials and sensors. These properties are important in the development of new materials with specific optical characteristics (Zhuo-yuan, 2009).

Interaction with Enzymes

The interaction of 2,2'-Oxybis(N,N-dioctylacetamide) with enzymes like lysozyme has been examined. Such interactions are significant in understanding the behavior of surfactants in biological systems, which can inform the development of pharmaceutical and cosmetic products (Bhat, Bhat, Akram, & Kabir-ud-din, 2017).

Safety And Hazards

The safety information for 2,2’-Oxybis(N,N-dioctylacetamide) indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYWIAVUGQHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743246
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(N,N-dioctylacetamide)

CAS RN

342794-43-8
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AN Turanov, VK Karandashev, VE Baulin… - Russian Journal of …, 2021 - Springer
New phosphonium ionic liquids, alkyldiphenylethylphosphonium bis[(trifluoromethyl)sulfonyl]imides (Alk = C 4 H 9 , C 8 H 17 , and C 12 H 25 ) have been synthesized. The effect of the …
Number of citations: 3 link.springer.com
P Weßling, M Trumm, T Sittel, A Geist, PJ Panak - Radiochimica Acta, 2022 - degruyter.com
(2R,2′S)-2,2′-oxybis-(N,N-didecylpropanamide) (cis-mTDDGA) and (2R,2′R)-2,2′-oxybis-(N,N-didecylpropanamide) (trans-mTDDGA) were studied using time-resolved laser …
Number of citations: 4 www.degruyter.com
PV Dau, Z Zhang, PD Dau, JK Gibson, L Rao - Dalton Transactions, 2016 - pubs.rsc.org
A series of amine functionalized ligands, including 2,2′-(benzylazanediyl)bis(N,N′-dimethylacetamide) (BnABDMA), 2,2′-azanediylbis(N,N′-dimethylacetamide) (ABDMA), and 2,2…
Number of citations: 10 pubs.rsc.org
V Kurteva, M Atanassova, I Billard - Journal of Solution Chemistry, 2015 - Springer
A detailed NMR study on the possible interactions between a series of imidazolium based ionic liquids (1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl) amide, RmimTf 2 N, n = 4…
Number of citations: 11 link.springer.com
MHL Paden - 2015 - search.proquest.com
The necessity of reprocessing spent nuclear fuel has arisen from increasing awareness and concern for the environment, in addition to the potential of minimising proliferation. A …
Number of citations: 1 search.proquest.com
АН Туранов, ВК Карандашев, ВЕ Баулин… - Журнал общей …, 2021 - elibrary.ru
Синтезированы новые фосфониевые ионные жидкости-бис [(трифторметил) сульфонил] имиды алкилдифенилэтил фосфония (Alk= С 4 Н 9, С 8 Н 17, С 12 Н 25). Изучено …
Number of citations: 2 elibrary.ru
MC BRANGER, MA HAGEGE, ML BELLOT-GURLET… - theses.hal.science
Les supports décrits dans le chapitre précédent ne présentent pas toujours une sélectivité suffisante pour éliminer tous les ions interférents qui sont co-extraits avec l’ion ou les ions …
Number of citations: 0 theses.hal.science
M Moussa - 2016 - theses.fr
L'analyse des lanthanides à l'état de trace dans les matrices environnementales requiert souvent une étape de purification et de préconcentration. L'extraction sur phase solide (SPE) …
Number of citations: 1 www.theses.fr

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